molecular formula C12H22OSi B176532 3-(Triisopropylsilyl)propiolaldehyde CAS No. 163271-80-5

3-(Triisopropylsilyl)propiolaldehyde

Cat. No. B176532
M. Wt: 210.39 g/mol
InChI Key: NXSXGYIMJNXQGE-UHFFFAOYSA-N
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Description

3-(Triisopropylsilyl)propiolaldehyde is a chemical compound with the molecular formula C12H22OSi . It is used in various research and laboratory applications .


Synthesis Analysis

The synthesis of 3-(Triisopropylsilyl)propiolaldehyde has been described in several studies . For instance, one study describes the synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)-porphyrin, where 3-(Triisopropylsilyl)propiolaldehyde was used as a starting material .


Molecular Structure Analysis

The molecular structure of 3-(Triisopropylsilyl)propiolaldehyde consists of a propiolaldehyde group attached to a triisopropylsilyl group . The molecular weight of this compound is 210.39 .


Chemical Reactions Analysis

3-(Triisopropylsilyl)propiolaldehyde has been used in various chemical reactions. For example, it has been used in the synthesis of a fully π-conjugated, diyne-linked covalent organic framework formed via alkyne-alkyne cross-coupling reaction .


Physical And Chemical Properties Analysis

3-(Triisopropylsilyl)propiolaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis Applications

3-(Triisopropylsilyl)propiolaldehyde has versatile applications in organic synthesis. It is used in the oxidation of propargyl alcohol to produce propiolaldehyde, a process that utilizes molecular oxygen as an oxidant, offering an eco-friendly and convenient method with decent yield (Liu & Ma, 2013). Additionally, it is instrumental in the preparation of functionalized pyrroles, synthesized through the ethynylation of pyrroles under mild conditions (Gotsko et al., 2016). Furthermore, 3-(Triisopropylsilyl)propiolaldehyde is used in the synthesis of 3-acylimidazo[1,2-a] pyridines via heterogeneous gold(I)-catalyzed annulation (Wei et al., 2018).

Catalysis and Reaction Mechanisms

In the field of catalysis, 3-(Triisopropylsilyl)propiolaldehyde is applied in various reactions. For instance, its derivative, propiolaldehyde, acts as a substrate in the reaction mechanisms of Lewis acids (Laszlo & Teston, 1990). It is also involved in cycloadditions with silyl nitronates to produce isoxazolines, demonstrating its utility in creating functionalized molecules (Jiang et al., 2017).

Applications in Materials Science

In materials science, propiolaldehyde, a compound related to 3-(Triisopropylsilyl)propiolaldehyde, is used in the synthesis of functional polymers with ethynyl groups, showcasing its role in polymer chemistry (Kobayashi et al., 1977).

Prebiotic Chemistry

Remarkably, propiolaldehyde has been identified in prebiotic chemistry. It forms from the action of an electric discharge on methane and water mixtures and participates in the synthesis of nicotinamide, an essential biomolecule (Dowler et al., 1970).

Green Chemistry

The principles of green chemistry are also applied using propiolaldehyde derivatives. These principles include atom and step economy and the minimization of waste, indicating the compound's relevance in sustainable chemical processes (Sheldon, 2012).

Safety And Hazards

This compound is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

3-tri(propan-2-yl)silylprop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h8,10-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXGYIMJNXQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC=O)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455056
Record name 3-(Triisopropylsilyl)propiolaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Triisopropylsilyl)propiolaldehyde

CAS RN

163271-80-5
Record name 3-(Triisopropylsilyl)propiolaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Y Sun, F Wu, H Gao, C Qu, K Wang… - Journal of Porphyrins …, 2023 - World Scientific
Designing stable molecules with near-infrared (NIR) absorption and good light-to-heat conversion performance is important for phototherapy applications. Herein, we report the …
Number of citations: 0 www.worldscientific.com
Y Sugano, K Matsuo, H Hayashi, N Aratani… - Journal of Porphyrins …, 2023 - World Scientific
A 10,20-bis(triisopropylsilylethynyl)tetrabenzo-5,15-diazaporphine (TIPS-TBDAP) was synthesized by the metal-template aza-annulation reaction. TIPS-TBDAP showed intense far-red …
Number of citations: 3 www.worldscientific.com
M El Abbassi, P Zwick, A Rates, D Stefani… - Chemical …, 2019 - pubs.rsc.org
Porphyrin derivatives are key components in natural machinery enabling us to store sunlight as chemical energy. In spite of their prominent role in cascades separating electrical …
Number of citations: 30 pubs.rsc.org
BN Livesay, MP Shores - Inorganic Chemistry, 2021 - ACS Publications
In an effort to probe the impacts of speciation on spin-state switching, the synthesis and unique solution-phase magnetic properties of [(( TIPS C≡C) 3 tren)Fe(OTf) 2 ] (1) are described. …
Number of citations: 2 pubs.acs.org
HH Chou, YH Chiang, YH Chen, CJ Guo, HY Zuo… - Solar …, 2020 - Wiley Online Library
A new series of structurally simple and easily accessible hole‐transporting materials (HTMs) YZT1–YZT4 using porphyrin backbone is devised for high‐performance perovskite solar …
Number of citations: 9 onlinelibrary.wiley.com
M Mone, S Tang, Z Genene, P Murto… - Advanced Optical …, 2021 - Wiley Online Library
The synthesis of 5,10,15,20‐tetrakis((5,10‐bis((2‐hexyldecyl)oxy)dithieno[3,2‐c:3′,2′‐h][1,5]naphthyridin‐2‐yl)ethynyl)porphyrin zinc(II) (Por4NT), a near‐infrared (NIR) emitting …
Number of citations: 9 onlinelibrary.wiley.com
K Miyazaki, K Matsuo, H Hayashi, M Yamauchi… - Organic …, 2023 - ACS Publications
Molecular design strategy to control the crystal structure of two-dimensional (2D) π-extended organic semiconductors has not been intensively explored. We synthesized an …
Number of citations: 5 pubs.acs.org
M Zhang - 2019 - yorkspace.library.yorku.ca
Fatty acid () 7-HDHA was recently identified as an endogenous ligand for PPAR/ receptors by one of our collaborators Dr. Henry Krause group. While this discovery is promising in …
Number of citations: 3 yorkspace.library.yorku.ca
B Vaz, L Otero, R Álvarez… - Chemistry–A European …, 2013 - Wiley Online Library
A new stereocontrolled total synthesis of the configurationally labile C 37 ‐norcarotenoid pyrrhoxanthin in enantiopure form has been completed. A highly stereoselective Horner–…
O Robles-Resendiz - 2009 - search.proquest.com
Omar Robles-Resendiz Page 1 Distribution Agreement In presenting this dissertation as a partial fulfillment of the requirements for an advanced degree from Emory University, I hereby …
Number of citations: 0 search.proquest.com

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